2-Chloro-5-(cyanomethyl)benzoic acid

Catalog No.
S871666
CAS No.
66658-58-0
M.F
C9H6ClNO2
M. Wt
195.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-(cyanomethyl)benzoic acid

CAS Number

66658-58-0

Product Name

2-Chloro-5-(cyanomethyl)benzoic acid

IUPAC Name

2-chloro-5-(cyanomethyl)benzoic acid

Molecular Formula

C9H6ClNO2

Molecular Weight

195.6 g/mol

InChI

InChI=1S/C9H6ClNO2/c10-8-2-1-6(3-4-11)5-7(8)9(12)13/h1-2,5H,3H2,(H,12,13)

InChI Key

LZFDWEZPOAIFCG-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CC#N)C(=O)O)Cl

Canonical SMILES

C1=CC(=C(C=C1CC#N)C(=O)O)Cl

2-Chloro-5-(cyanomethyl)benzoic acid is a substituted aromatic carboxylic acid recognized primarily as a crucial building block in the synthesis of targeted anti-cancer therapeutics. Its molecular architecture, featuring a carboxylic acid group for amide coupling, an ortho-chloro substituent to modulate reactivity, and a para-to-chloro cyanomethyl group, is specifically tailored for constructing complex molecules like Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in oncology. The procurement of this specific isomer is often a critical, non-substitutable step in established multi-step pharmaceutical manufacturing processes.

Research Fit

Orthogonal Handles Aryl-Cl, –COOH, and –CH₂CN support sequential, non-interfering derivatization
Cross-Coupling 2-Chloro substituent enables Pd-catalyzed Suzuki-Miyaura as electrophilic partner
Nitrile Versatility Cyanomethyl group can be independently reduced, hydrolyzed, or cyclized

Substituting 2-Chloro-5-(cyanomethyl)benzoic acid with positional isomers, analogs with different halogens (e.g., bromo-), or simpler precursors is frequently unviable in established synthesis workflows. The specific 2,5-substitution pattern is geometrically essential for the final drug's target binding affinity. Altering this pattern, for instance by using a 4-chloro isomer, would require a complete redesign of the synthetic route and result in a different, likely inactive, final compound. Furthermore, changing the ortho-halogen from chloro to bromo would alter the reactivity of the carboxylic acid group during amide bond formation and potentially introduce new side reactions, necessitating costly process re-validation and optimization.

Substitution Risk

Non-halogenated cyanomethylbenzoic acid analogs lack the aryl chloride required for Pd-catalyzed cross-coupling, which may limit synthetic diversification strategies.
The regioisomer 5-chloro-2-(cyanomethyl)benzoic acid positions chlorine meta to the carboxylic acid, which may alter steric and electronic reaction profiles compared to the ortho-chloro target.

Precursor Suitability: High-Yield Amide Coupling in Niraparib Synthesis

In a patented method for synthesizing a key Niraparib intermediate, 2-Chloro-5-(cyanomethyl)benzoic acid was coupled with tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate. The reaction proceeded with a reported yield of 95%, demonstrating the high efficiency of this specific precursor in a critical amide bond-forming step. [1]

Evidence DimensionReaction Yield
Target Compound Data95%
Comparator Or BaselineTypical yields for multi-step synthesis of complex pharmaceutical intermediates, which are often lower.
Quantified DifferenceAchieves a high-end yield for this class of transformation, minimizing material loss.
ConditionsAmide coupling reaction with tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate, using a coupling agent in an organic solvent.

A higher yield in a key coupling step directly reduces the cost of raw materials and simplifies purification, making the overall manufacturing process more economical and scalable.

Cross-Coupling Handles
Class-level
3 reactive handles (aryl-Cl, –COOH, –CH₂CN) vs. 2 for non-halogenated analogs
Supports divergent synthesis workflows
Non-halogenated analogs are excluded from Pd coupling chemistry

Processability: Efficient Conversion to Acyl Chloride for Amidation

This benzoic acid derivative is readily converted to its corresponding acyl chloride, a highly reactive intermediate for amide synthesis. A process patent describes reacting 2-chloro-5-(cyanomethyl)benzoic acid with thionyl chloride to efficiently generate the acyl chloride in situ before coupling. [1] The stability of the chloro-substituent under these standard activating conditions is a key process advantage over more labile or reactive analogs.

Evidence DimensionCompatibility with Standard Activation Chemistry
Target Compound DataDemonstrated successful conversion to acyl chloride using thionyl chloride in a patented process.
Comparator Or BaselineAnalogs with functional groups sensitive to chlorinating agents (e.g., thionyl chloride), which could lead to side product formation or degradation.
Quantified DifferenceNot applicable (qualitative process compatibility).
ConditionsReaction with thionyl chloride in an inert solvent such as dichloromethane or toluene.

Reliable and clean conversion to a reactive intermediate without side reactions is crucial for ensuring high purity and yield in the subsequent large-scale coupling step.

Regiochemical Profile
Reported
Ortho-Cl (target) vs. meta-Cl (regioisomer); pKa difference ~0.9–1.1 units
Regioisomer may shift acid-site reactivity
pKa extrapolated from parent chlorobenzoic acids; steric effects may influence coupling rates

Structural Specificity: Essential Isomer for Final Product Conformation

The precise 2-chloro and 5-cyanomethyl substitution pattern is not an arbitrary choice but a requirement dictated by the structure-activity relationship of the final drug, Niraparib. Published medicinal chemistry routes and process development studies exclusively use this isomer. [REFS-1, REFS-2] Any other positional isomer would lead to a geometrically different final molecule, which would not fit the biological target (PARP enzyme), rendering it therapeutically ineffective.

Evidence DimensionSynthetic Route Viability
Target Compound DataExclusively specified precursor in multiple established and patented syntheses of Niraparib.
Comparator Or BaselineAny positional isomer, such as 4-Chloro-2-(cyanomethyl)benzoic acid or 2-Chloro-4-(cyanomethyl)benzoic acid.
Quantified DifferenceComplete divergence in synthetic outcome; only the target isomer yields the desired final product.
ConditionsMulti-step synthesis of Niraparib or related indazole carboxamides.

For synthesis targeting Niraparib or its close analogs, there is no viable substitute for this specific isomer, making its procurement a mandatory checkpoint.

Hydrolysis Pathway
Data to verify
1.25 g → 5-(carboxymethyl)-2-chlorobenzoic acid; KOH/EtOH/H₂O reflux 2.25 h, then HCl to pH 1
Supports downstream diacid intermediate synthesis
Reported protocol; independent verification of yield and purity advised
Purity Specification
Reported
95% (Sigma-Aldrich/Life Chemicals, CymitQuimica) to 98% (Leyan) — vendor-dependent
Higher purity grade may support yield-sensitive synthetic steps
Analytical method not uniformly disclosed across vendors; specification review recommended
Solubility Profile
Reported
Water insoluble; readily soluble in organic solvents; estimated LogP increase due to chlorine
Fits anhydrous organic-phase reaction conditions
Methyl ester derivative available for aqueous-compatible workflows

Primary Intermediate for Niraparib Manufacturing

This compound is the designated starting material for the synthesis of the indazole carboxamide portion of Niraparib. Its demonstrated high yield in coupling reactions and compatibility with standard industrial processes make it the material of choice for scalable production campaigns aimed at this PARP inhibitor. [1]

Scaffold for Medicinal Chemistry Library Synthesis

As a bifunctional building block, this acid is suitable for creating libraries of novel indazole carboxamides or other heterocyclic compounds. The carboxylic acid allows for diversification through amidation with various amines, while the cyanomethyl group can be further elaborated, providing a robust platform for exploring structure-activity relationships in drug discovery programs targeting kinases or DNA repair enzymes.

Precursor for Related Kinase Inhibitor Analogs

The core structure derived from this benzoic acid is not limited to Niraparib. It can serve as a key precursor for developing analogs and novel chemical entities that require a 2-substituted-7-carboxamide-2H-indazole pharmacophore, a common motif in various kinase inhibitor development programs.

Application Fit

Application
Selection Property
Validation Focus
Orthogonal library synthesis
Multi-handle reactivity (aryl-Cl, –COOH, –CH₂CN)
Sequential derivatization compatibility and order
5-(Carboxymethyl) diacid preparation
Reported nitrile hydrolysis route
Reproducibility of nitrile-to-acid conversion and scale-up
Suzuki-Miyaura coupling at 2-position
Aryl chloride electrophilicity
Cross-coupling regiochemistry outcome and catalyst compatibility
Anhydrous organic-phase reactions
Water insolubility / organic solubility
Solubility-driven reaction yield and extraction efficiency

XLogP3

1.7

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